2,5-Dichloro-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dichloro-1,3,4-thiadiazole and its derivatives often involves the reaction of appropriate precursors under specific conditions to introduce the thiadiazole ring. A notable method for synthesizing thiadiazole derivatives includes the ring opening of 3,4-dichloro-1,2,5-thiadiazole with metal amides, leading to various 3,4-disubstituted-1,2,5-thiadiazole derivatives (Merschaert et al., 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including 2,5-Dichloro-1,3,4-thiadiazole, has been extensively studied using techniques like X-ray diffraction and spectroscopic methods. These studies provide insights into the crystal and molecular structure, including bond lengths, bond angles, and torsional angles, helping understand the compound's 3D conformation and reactivity (Kerru et al., 2019).
Scientific Research Applications
Application 1: Inhibitor of Nitrification in Soil
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is a chlorinated thiadiazole that acts as a potent inhibitor of nitrification in soil .
- Results or Outcomes : The outcome of this application is a reduction in nitrification, which can be beneficial in agricultural settings where it is desirable to slow the release of nitrogen from fertilizers .
Application 2: Building Block in the Preparation of the β-Adrenergic Blocking Agent, Timolol
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used as a building block in the preparation of Timolol, a β-adrenergic blocking agent .
- Results or Outcomes : The outcome of this application is the production of Timolol, a medication used to treat high blood pressure, glaucoma, and migraines .
Application 3: Guest Molecule in Solid-State NMR Spectra Studies
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds .
- Methods of Application : The exact methods are not provided, but typically involve the preparation of inclusion compounds with “3,4-Dichloro-1,2,5-thiadiazole” as the guest molecule, followed by analysis using solid-state 13C NMR spectroscopy .
- Results or Outcomes : The outcome of this application is the acquisition of solid-state 13C NMR spectra, which can provide valuable information about the structure and dynamics of the inclusion compounds .
Application 4: Preparation of [1,2,5]Thiadiazol-3-yl-Piperazine Compounds
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .
- Methods of Application : The exact methods of synthesis are not provided, but typically involve a series of chemical reactions to incorporate the “3,4-Dichloro-1,2,5-thiadiazole” into the larger piperazine molecule .
- Results or Outcomes : The outcome of this application is the production of [1,2,5]thiadiazol-3-yl-piperazine compounds, which may have potential applications in various fields .
Application 5: Guest Molecule in Solid-State NMR Spectra Studies
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds of 2,6-dimethyl-bicyclo [3.3.1]nonane-exo-2-exo-6-diol with small organic molecules .
- Methods of Application : The exact methods are not provided, but typically involve the preparation of inclusion compounds with “3,4-Dichloro-1,2,5-thiadiazole” as the guest molecule, followed by analysis using solid-state 13C NMR spectroscopy .
- Results or Outcomes : The outcome of this application is the acquisition of solid-state 13C NMR spectra, which can provide valuable information about the structure and dynamics of the inclusion compounds .
Application 6: Preparation of [1,2,5]Thiadiazol-3-yl-Piperazine Compounds
- Summary of Application : “3,4-Dichloro-1,2,5-thiadiazole” is used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .
- Methods of Application : The exact methods of synthesis are not provided, but typically involve a series of chemical reactions to incorporate the “3,4-Dichloro-1,2,5-thiadiazole” into the larger piperazine molecule .
- Results or Outcomes : The outcome of this application is the production of [1,2,5]thiadiazol-3-yl-piperazine compounds, which may have potential applications in various fields .
Safety And Hazards
“2,5-Dichloro-1,3,4-thiadiazole” is harmful to aquatic life with long-lasting effects . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
Future Directions
properties
IUPAC Name |
2,5-dichloro-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2S/c3-1-5-6-2(4)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHIPQIYDEUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310095 | |
Record name | 2,5-dichloro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-1,3,4-thiadiazole | |
CAS RN |
32998-28-0 | |
Record name | NSC222408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dichloro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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